Thermal Stability vs. β-Sitosteryl Ferulate
When heated at 200 °C for 4 h in air, campesteryl ferulate retained 45 % of its original UV absorbance at 315 nm (55 % decrease), whereas β-sitosteryl ferulate retained only 35 % (65 % decrease). This represents a 10‑percentage‑point advantage in thermal resistance for campesteryl ferulate [1]. In a separate study, the heat‑stability ranking of the four major gamma-oryzanol components was campesteryl ferulate > β-sitosteryl ferulate > cycloartenyl ferulate > 24-methylenecycloartanyl ferulate [2]. At temperatures below 160 °C, campesteryl ferulate also exhibited a slower first‑order degradation rate constant than the other components in antioxidant‑stripped rice bran oil [3].
| Evidence Dimension | Thermal degradation (loss of UV absorbance at 315 nm after heating at 200 °C for 4 h in air) |
|---|---|
| Target Compound Data | Campesteryl ferulate: 55 % decrease |
| Comparator Or Baseline | β-Sitosteryl ferulate: 65 % decrease; cholesteryl ferulate: 35 % decrease; stigmasteryl ferulate: 50 % decrease; trimethylsteryl ferulate: 55 % decrease |
| Quantified Difference | Campesteryl ferulate is 10 percentage points more heat‑stable than β-sitosteryl ferulate under identical conditions. |
| Conditions | Heating at 200 °C for 4 h in air atmosphere; monitored by UV absorbance at 315 nm. |
Why This Matters
For high‑temperature processing (e.g., frying, extrusion) of gamma-oryzanol‑enriched products, campesteryl ferulate offers measurably greater thermal resilience than the frequently co‑occurring β-sitosteryl ferulate.
- [1] Thermal Properties of Several Ferulates. J Jpn Oil Chem Soc (Yukagaku). 1982;31(4):209-214. View Source
- [2] Studies on the Ferulates Contained in Rice Bran Oil. IV. Isothermals of Artificial Mixtures and Their Chemical Changes During Heating. J Jpn Oil Chem Soc. 1969;18(6):305-309. View Source
- [3] Khuwijitjaru P, Yuenyong T, Pongsawatmanit R, Adachi S. Degradation Kinetics of Gamma-Oryzanol in Antioxidant-Stripped Rice Bran Oil during Thermal Oxidation. J Oleo Sci. 2009;58(10):491-497. View Source
